molecular formula C19H9Cl2F3N2S B2482520 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-80-7

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2482520
CAS RN: 338749-80-7
M. Wt: 425.25
InChI Key: SNBVDABYPYIOAQ-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that include nicotinonitrile derivatives, known for their diverse chemical reactions and properties. These compounds are explored for various applications, including their potential in medicinal chemistry due to their unique structural features and reactivity patterns.

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions, utilizing aryl aldehydes, arylthiol, and malononitrile in the presence of sodium hydroxide in alcohol mediums. For instance, a product selective synthesis method has been reported to yield highly substituted pyridine derivatives, showcasing the versatility and efficiency of such synthetic approaches (Manikannan et al., 2010).

Molecular Structure Analysis

Molecular structure optimization and analysis are crucial for understanding the properties and reactivity of compounds. Advanced techniques like X-ray crystallography, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry are employed to characterize the compounds. These methods provide detailed insights into the geometric parameters, intramolecular interactions, and overall molecular architecture, which are essential for predicting the chemical behavior of these substances (Mabkhot et al., 2016).

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo various chemical reactions, including cycloadditions and substitutions, influenced by their functional groups. For example, nitrile sulfides generated by the thermal decarboxylation of oxathiazol-2-ones can undergo 1,3-dipolar cycloaddition to yield oxathiazoles, demonstrating the reactive versatility of these compounds (Damas et al., 1981).

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antimicrobial Activity : Compounds similar to 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile have been synthesized and tested for their antimicrobial activity against various bacteria and fungi (Guna, Bhadani, Purohit & Purohit, 2015).

  • Antitumor and Antimicrobial Activities : Related compounds have been shown to exhibit antitumor and antibacterial activity, suggesting potential applications in medical research (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa & El Ashry, 2011).

  • Anti-tubercular Evaluation : A study involving a similar compound found it to have significant inhibitory effects on Mycobacterium tuberculosis, indicating its potential use in tuberculosis treatment (Manikannan, Muthusubramanian, Yogeeswari & Sriram, 2010).

Computational and Structural Analysis

  • Computational Study on Structural and Electronic Properties : A computational study was conducted to understand the geometric and electronic structures of a similar compound, which is essential for potential applications in material science (Toh, Meepripruk & Rasmidi, 2019).

  • Crystal Structure Analysis : Research on crystal structure and Hirshfeld surface analysis of related compounds can provide insights into their molecular interactions and stability, important for pharmaceutical and material applications (Caracelli et al., 2018).

properties

IUPAC Name

6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2S/c20-12-3-1-11(2-4-12)17-9-16(19(22,23)24)15(10-25)18(26-17)27-14-7-5-13(21)6-8-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBVDABYPYIOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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